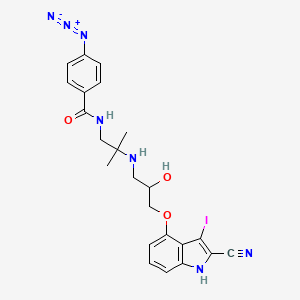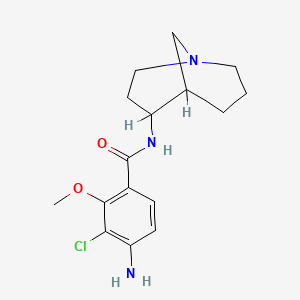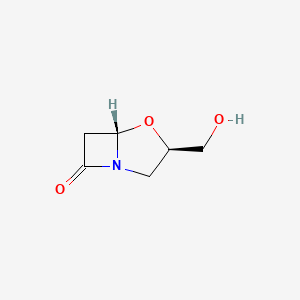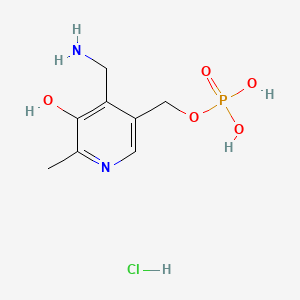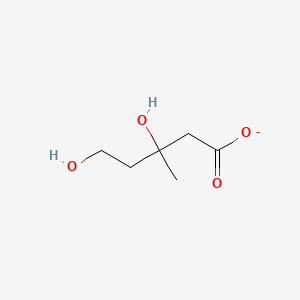
3,5-Dihydroxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevalonate is a hydroxy monocarboxylic acid anion that is the conjugate base of mevalonic acid, arising from deprotonation of the carboxy group. It derives from a valerate. It is a conjugate base of a mevalonic acid.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Scientific Research Applications
Precursor in Cholesterol Synthesis
One of the earliest identified scientific applications of 3,5-dihydroxy-3-methylpentanoate is its role as a precursor in cholesterol synthesis. A study conducted in 1996 revealed that this compound was used in rat liver slices for cholesterol synthesis and was not significantly degraded in general metabolism. This discovery had significant implications for research in steroid and terpenoid biosynthesis (Cornforth & Cornforth, 1996).
Synthesis of Chiral Compounds
This compound has been used in the synthesis of optically pure compounds. In 1990, a study demonstrated its application in creating new chiral auxiliaries, which are crucial in producing optically active compounds (Sugimura et al., 1990).
Application in Natural Product Synthesis
This compound has also been utilized in the synthesis of various natural products, including epothilones. A 2000 study highlighted its use in creating intermediates useful for the synthesis of different natural products (Hamad & Schinzer, 2000).
Importance in Organic Syntheses
In organic chemistry, this compound is used as an intermediate in complex reactions. For instance, a study in 2003 detailed its role in the directed homogeneous hydrogenation process (Brown et al., 2003).
Isotopic Labelling and Study of Biosynthesis
It has been utilized in isotopic labelling for studying biosynthesis pathways. A 1987 study used 3′-D3-mevalonic acid, derived from this compound, to investigate triterpenoid biosynthesis (Hawkins & Calvin, 1987).
Catalytic Transformations
Studies have explored its transformations in catalytic processes. For instance, research on the reactions of 3-methylpentane and 3-methylpentenes over platinum black catalysts implicates derivatives of this compound in these processes (Paâl et al., 1976).
Enzymatic Synthesis
The compound is also important in enzymatic synthesis studies. For example, its enantiomers were synthesized in a study involving pig liver esterase and Sharpless epoxidation, demonstrating its versatility in organic synthesis (Herold et al., 1983).
properties
Molecular Formula |
C6H11O4- |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1 |
InChI Key |
KJTLQQUUPVSXIM-UHFFFAOYSA-M |
SMILES |
CC(CCO)(CC(=O)[O-])O |
Canonical SMILES |
CC(CCO)(CC(=O)[O-])O |
synonyms |
Acid, Mevalonic Mevalonate Mevalonic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



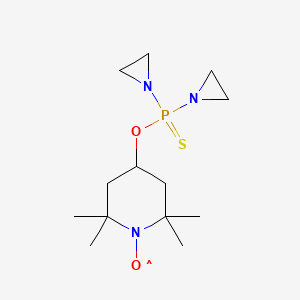
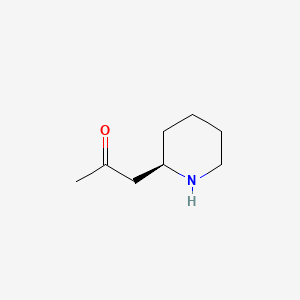
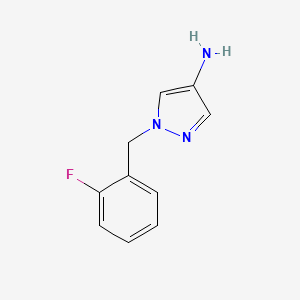

![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
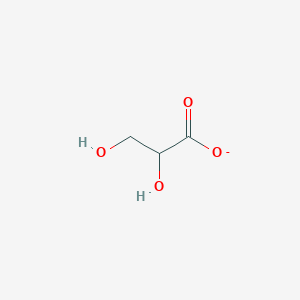
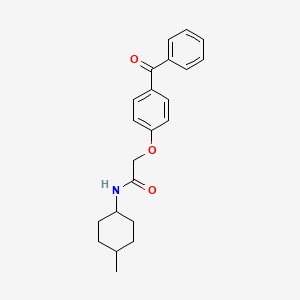
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)

